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Compound of Interest

Compound Name: Epigallocatechin 3,5-digallate

Cat. No.: B1211531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Epigallocatechin 3,5-digallate (EGCG-digallate) is a derivative of the well-studied green tea

polyphenol, epigallocatechin-3-gallate (EGCG). The addition of a second galloyl group at the 5-

position of the epigallocatechin core has been suggested to enhance its biochemical potency.

This guide provides a comparative analysis of the known molecular targets of EGCG-digallate

and its more common counterpart, EGCG, supported by available experimental data. Due to

the limited research on EGCG-digallate, this guide also highlights areas where further

investigation is needed and presents data for EGCG as a benchmark.

Quantitative Comparison of Molecular Target
Inhibition
The available data directly comparing the inhibitory effects of EGCG-digallate and EGCG is

sparse. However, one study has quantitatively assessed their impact on pancreatic lipase.

Additionally, the anti-HIV-1 activity of EGCG-digallate has been reported, and this is compared

with established data for EGCG.
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Target Enzyme
Epigallocatechin
3,5-digallate (IC50)

Epigallocatechin-3-
gallate (EGCG)
(IC50)

Reference

Pancreatic Lipase 0.098 µM 0.349 µM [1]

Table 1: Comparative Inhibitory Activity against Pancreatic Lipase. The IC50 values indicate

that Epigallocatechin 3,5-digallate is a more potent inhibitor of pancreatic lipase than EGCG.

Virus

Epigallocatechin
3,5-digallate
(Effective
Concentration)

Epigallocatechin-3-
gallate (EGCG)
(IC50)

Reference

HIV-1

2.41–3.44 µM

(inhibition of virus-cell

fusion)

~6 µM (inhibition of

p24 antigen

production)

[2][3]

Table 2: Comparative Anti-HIV-1 Activity. While a direct IC50 comparison under identical

conditions is unavailable, the effective concentration range for EGCG-digallate in inhibiting HIV-

1 fusion suggests it is a potent antiviral agent, comparable to or potentially more potent than

EGCG.

Putative Molecular Targets
Preliminary research suggests that EGCG-digallate may also target other enzymes. One such

mentioned target is lymphoid tyrosine phosphatase (LYP), a critical regulator in autoimmune

diseases. However, quantitative inhibitory data for EGCG-digallate against LYP is not yet

available in the reviewed literature.

Experimental Protocols
Detailed experimental protocols for the biological evaluation of Epigallocatechin 3,5-digallate
are not widely published. The following are representative protocols for the key assays

mentioned in this guide, based on established methodologies.
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Pancreatic Lipase Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of pancreatic lipase by

various compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against pancreatic lipase.

Materials:

Porcine pancreatic lipase (Sigma-Aldrich)

p-Nitrophenyl butyrate (pNPB) as substrate

Tris-HCl buffer (pH 8.0)

Test compounds (Epigallocatechin 3,5-digallate, EGCG) dissolved in a suitable solvent

(e.g., DMSO)

96-well microplate reader

Procedure:

Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

Prepare a series of dilutions of the test compounds.

In a 96-well plate, add a small volume of the lipase solution to each well.

Add the different concentrations of the test compounds to the wells. A control well should

contain the solvent only.

Pre-incubate the plate at 37°C for 15 minutes.

To initiate the reaction, add the substrate solution (pNPB) to all wells.

Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30

minutes) using a microplate reader. The rate of p-nitrophenol formation is proportional to the

lipase activity.
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Calculate the percentage of inhibition for each concentration of the test compound relative to

the control.

Plot the percentage of inhibition against the logarithm of the compound concentration and

determine the IC50 value from the resulting dose-response curve.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay
(General Protocol)
This is a general protocol for a protein tyrosine phosphatase (PTP) inhibition assay, which can

be adapted for LYP.

Objective: To determine the IC50 of a test compound against a protein tyrosine phosphatase.

Materials:

Recombinant human LYP (PTPN22)

A suitable fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl

Phosphate - DiFMUP)

Assay buffer (e.g., HEPES or Tris buffer, pH 7.2, containing a reducing agent like DTT)

Test compounds dissolved in DMSO

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a working solution of LYP in the assay buffer.

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well black plate, add the LYP solution to each well.
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Add the different concentrations of the test compounds to the wells. Control wells should

contain the solvent only.

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

Initiate the reaction by adding the DiFMUP substrate solution to all wells.

Incubate the plate at 37°C, protected from light.

Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at

regular time points. The rate of fluorescence increase is proportional to the phosphatase

activity.

Calculate the percentage of inhibition for each concentration of the test compound.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate a key signaling pathway affected by EGCG and a typical

workflow for identifying enzyme inhibitors. The effect of EGCG-digallate on these pathways is

an area for future research.
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Caption: EGFR signaling pathway and the inhibitory role of EGCG.
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Caption: Workflow for determining enzyme inhibition (IC50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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